6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole
Description
Properties
Molecular Formula |
C11H9N3S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
6-methyl-5-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H9N3S/c1-8-10(9-5-3-2-4-6-9)15-11-12-7-13-14(8)11/h2-7H,1H3 |
InChI Key |
QFXPMGOXCXMKEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole can be achieved through various methods. One common approach involves the cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile in the presence of a base such as potassium tert-butoxide in tert-butanol . Another method includes the reaction of dibenzoylacetylene with triazole derivatives under catalyst-free conditions at room temperature .
Industrial Production Methods
These methods ensure high yields and purity suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
Research indicates that 6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole exhibits significant biological activities, making it a candidate for drug development. Key areas of interest include:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. For example, derivatives of 1,2,4-triazoles are known to exhibit antifungal and antibacterial activities against various pathogens .
- Antiviral Properties : The compound's structural characteristics may allow it to interact effectively with viral proteins. Triazole derivatives have been reported to inhibit the main protease of SARS-CoV-2, showcasing their potential in antiviral therapies .
- Anticancer Potential : Some studies suggest that triazole derivatives can exhibit anticancer activities by targeting specific cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer progression .
Therapeutic Applications
The therapeutic applications of 6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole can be categorized as follows:
- Pharmaceutical Development : The compound's unique structure allows for modifications that can enhance efficacy and reduce side effects in drug formulations. Research is ongoing to explore its role as a scaffold for developing new therapeutic agents targeting various diseases .
- Agricultural Chemicals : Due to its biological activity, derivatives of this compound could be explored as potential agrochemicals for pest control or as fungicides in crop protection strategies .
- Material Science : The unique properties of thiazolo-triazole compounds may also lend themselves to applications in materials science, particularly in creating new polymers or catalysts for organic reactions .
Case Studies and Research Findings
Several studies have highlighted the potential applications of 6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole:
| Study | Focus | Findings |
|---|---|---|
| Cortés-García et al. (2020) | Antiviral Activity | Identified triazole derivatives with high binding affinities to SARS-CoV-2 protease (PDB ID: 6LU7) |
| Zoumpoulakis et al. (2020) | Antifungal Activity | Reported enhanced antifungal activity of triazole derivatives compared to commercial agents |
| Yang and Bao (2020) | Antimicrobial Activity | Synthesized derivatives that exhibited superior bactericidal activity against pathogenic bacteria |
Mechanism of Action
The mechanism of action of 6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Pharmacological Activities
The biological profile of thiazolo[3,2-b][1,2,4]triazoles is highly sensitive to substituent variations. Below is a detailed comparison with key analogues:
Table 1: Key Analogues of Thiazolo[3,2-b][1,2,4]triazole and Their Activities
Substituent Effects on Bioactivity
- Halogenation : Halo-substituted derivatives (e.g., 4-fluorophenyl in compound 3c) exhibit enhanced anticonvulsant activity due to improved lipophilicity and membrane penetration . Fluorine’s electronegativity also stabilizes aryl interactions with target proteins .
- Alkoxy Groups : The 4-propoxy group in 5b enhances dual-model anticonvulsant efficacy, likely via GABAergic modulation and sodium channel blockade .
- Enone/Chalcone Systems: 5-Ene derivatives show broad-spectrum anti-inflammatory activity, attributed to their ability to scavenge reactive oxygen species (ROS) and inhibit COX-2 .
- Benzylidene/Arylidene Moieties : These groups confer anticancer activity by intercalating DNA or inhibiting topoisomerase enzymes .
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : Methyl and halogen substituents improve blood-brain barrier penetration (critical for anticonvulsants) but may increase hepatotoxicity risks .
- Metabolic Stability : 5-Ene derivatives with chalcone systems undergo rapid glucuronidation, limiting their oral bioavailability .
- Selectivity : Fluorophenyl-substituted compounds (e.g., 3c) show higher selectivity for neuronal targets compared to propoxyphenyl analogues .
Biological Activity
6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound notable for its structural features that combine thiazole and triazole ring systems. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is C₁₁H₉N₃S, with a molecular weight of 215.27 g/mol. The presence of a methyl group at the 6-position and a phenyl group at the 5-position enhances its chemical reactivity and biological properties.
Pharmacological Profile
Research indicates that 6-methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : The compound demonstrates potent antibacterial and antifungal properties. Studies have shown that derivatives of 1,2,4-triazoles exhibit various pharmacological activities including antimicrobial effects against a range of pathogens such as Staphylococcus aureus and Candida albicans .
- Anticonvulsant Properties : In experimental models, certain derivatives of thiazolo[3,2-B][1,2,4]triazoles have shown promising anticonvulsant activity. For instance, compounds were tested using maximal electroshock (MES) and pentylenetetrazole (PTZ) models to evaluate their efficacy against seizures .
- Anticancer Activity : Recent studies have highlighted the anticancer potential of thiazolo[3,2-B][1,2,4]triazole derivatives. In vitro evaluations have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms .
Structure-Activity Relationship (SAR)
The biological activity of 6-methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole can be attributed to its unique structural features. The presence of electron-donating groups on the phenyl ring enhances its interaction with biological targets. A summary of related compounds and their unique properties is presented in Table 1.
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 6-Methyl-5-(4-nitrophenyl)thiazolo[3,2-b][1,2,4]triazole | Contains a nitrophenyl group | Enhanced antibacterial activity |
| 6-Methyl-5-(trifluoromethyl)phenylthiazolo[3,2-b][1,2,4]triazole | Features a trifluoromethyl group | Increased lipophilicity leading to better membrane penetration |
| 6-Methylthiazolo[3,2-b][1,2,4]triazole | Lacks the phenyl substituent | Generally lower biological activity compared to the phenyl derivative |
Antimicrobial Activity
In a study by Kucukguzel et al., various thiazolo[3,2-B][1,2,4]triazoles were synthesized and tested against Mycobacterium tuberculosis and other pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics like tobramycin .
Anticonvulsant Evaluation
A series of new 6-(substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated for anticonvulsant activity using MES and PTZ models. One notable compound showed an effective protective index against seizures with an ED50 value of 49.1 mg/Kg .
Anticancer Research
Research conducted by Hassan et al. focused on novel thiazolo[3,2-B][1,2,4]triazole derivatives for their anticancer properties. The study revealed significant cytotoxic effects on various cancer cell lines with potential mechanisms involving apoptosis induction .
Q & A
Basic: What are the common synthetic routes for preparing 6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole, and what critical parameters influence yield and purity?
Answer:
The synthesis typically involves cyclocondensation reactions of 1,2,4-triazole precursors with thiazole-forming reagents. Key steps include:
- Hydrazine-mediated cyclization : Reacting 5-phenyl-1,2,4-triazole-3-thiol with α-haloketones (e.g., chloroacetone) in glacial acetic acid under reflux (2–4 hours). Yield optimization depends on stoichiometric ratios and temperature control (70–90°C) .
- Purification : Recrystallization from ethanol or methanol improves purity (>95% by HPLC). Impurities often arise from incomplete cyclization or byproducts like unreacted thiols .
- Critical parameters :
- Solvent choice (polar aprotic solvents enhance reactivity).
- Reaction time (over-reflux leads to decomposition).
- Stoichiometry (excess α-haloketone improves conversion but may require post-reaction quenching).
Advanced: How can researchers resolve contradictory NMR data when characterizing triazole-thiazole hybrids, particularly regarding tautomeric forms?
Answer:
Tautomerism in triazole-thiazole systems can lead to ambiguous ¹H/¹³C NMR signals. Methodological solutions include:
- 2D-NMR experiments : Utilize COSY, NOESY, or HSQC to assign proton-proton correlations and distinguish tautomers. For example, NOE interactions between NH protons and adjacent methyl groups can confirm dominant tautomeric forms .
- Variable-temperature NMR : Cooling the sample to –40°C slows tautomeric interconversion, resolving split signals into distinct peaks .
- Computational validation : Compare experimental chemical shifts with DFT-calculated shifts for proposed tautomers using software like Gaussian or ADF .
Basic: What spectroscopic techniques are essential for confirming the structure of 6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole derivatives?
Answer:
A multi-technique approach is required:
- ¹H/¹³C NMR : Identify substituent environments (e.g., aromatic protons at δ 7.2–8.4 ppm, methyl groups at δ 2.1–2.8 ppm) .
- IR spectroscopy : Confirm functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹, C-S bonds at 650–750 cm⁻¹) .
- Elemental analysis : Verify C, H, N, S content (deviations >0.4% indicate impurities) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for MW ~285 g/mol) .
Advanced: What strategies are effective in optimizing the antimicrobial activity of thiazolo-triazole compounds through systematic structural modifications?
Answer:
Activity optimization involves:
- Substituent engineering : Introduce electron-withdrawing groups (e.g., –CF₃, –NO₂) at the 5-phenyl position to enhance membrane penetration. For example, 4-methoxyphenyl derivatives show improved MIC values (2–8 µg/mL) against Candida albicans .
- Bioisosteric replacement : Replace the methyl group with bulkier alkyl chains (e.g., isopropyl) to modulate lipophilicity (logP 2.5–3.5 optimal) .
- Molecular docking : Screen derivatives against fungal CYP51 (PDB: 3LD6) to prioritize synthesis of high-affinity candidates (binding energy < –8 kcal/mol) .
Basic: How do researchers ensure the purity of synthesized thiazolo[3,2-b]triazole derivatives, and what analytical methods are preferred?
Answer:
Purity assurance involves:
- Chromatography :
- HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10). Retention times >5 minutes indicate hydrophobic impurities .
- TLC : Monitor reactions using silica gel plates (eluent: ethyl acetate/hexane 1:1). Rf = 0.3–0.5 for pure product .
- Recrystallization : Ethanol/water (3:1) mixtures achieve >98% purity. Slow cooling (1°C/min) minimizes occluded solvents .
Advanced: What computational approaches are used to predict the binding affinity of 6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole derivatives with biological targets like 14-α-demethylase?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to dock ligands into the 3LD6 active site. Key parameters:
- Grid box centered on heme-coordinated iron (coordinates: x=12.5, y=–4.3, z=22.1).
- Scoring functions (e.g., MM-GBSA) refine affinity predictions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable complexes) .
Basic: What are the key challenges in the regioselective synthesis of thiazolo-triazole hybrids, and how can they be mitigated?
Answer:
Challenges include:
- Regiochemical ambiguity : Competing cyclization pathways (e.g., thiazolo[3,2-b] vs. [2,3-d] isomers).
- Mitigation strategies :
Advanced: How can discrepancies in biological activity data between in vitro and in silico models be analyzed for triazole-containing compounds?
Answer:
- Validation assays : Compare docking scores with MIC values. Compounds with high predicted affinity but low activity may suffer from poor solubility (measure logD at pH 7.4) .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (t₁/₂ <30 min indicates need for prodrug strategies) .
- QSAR modeling : Develop regression models correlating substituent descriptors (e.g., Hammett σ) with bioactivity to refine design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
